molecular formula C12H13NO5S B14204482 N-(2,6-Dioxooxan-4-yl)-4-methylbenzene-1-sulfonamide CAS No. 838906-38-0

N-(2,6-Dioxooxan-4-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14204482
CAS No.: 838906-38-0
M. Wt: 283.30 g/mol
InChI Key: ZCUPLPGLIXDPIR-UHFFFAOYSA-N
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Description

N-(2,6-Dioxooxan-4-yl)-4-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes both oxan and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dioxooxan-4-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable oxan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dioxooxan-4-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,6-Dioxooxan-4-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dioxooxan-4-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the oxan ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 2-(2,6-Dioxooxan-4-yl)acetic acid

Uniqueness

N-(2,6-Dioxooxan-4-yl)-4-methylbenzene-1-sulfonamide is unique due to its combination of oxan and sulfonamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

CAS No.

838906-38-0

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

N-(2,6-dioxooxan-4-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H13NO5S/c1-8-2-4-10(5-3-8)19(16,17)13-9-6-11(14)18-12(15)7-9/h2-5,9,13H,6-7H2,1H3

InChI Key

ZCUPLPGLIXDPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC(=O)C2

Origin of Product

United States

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